molecular formula C20H21N3O3 B6121780 5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide

5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide

Cat. No.: B6121780
M. Wt: 351.4 g/mol
InChI Key: VGGXSSSMOSYLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyridine and oxazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of 6-methylpyridin-3-ylmethanol from 6-methylpyridine. This step involves the reduction of 6-methylpyridine using a suitable reducing agent such as sodium borohydride.

    Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be achieved through a cyclization reaction involving the pyridine derivative and an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves the coupling of the oxazole derivative with 2-phenylpropylamine to form the desired compound. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the oxazole ring or the pyridine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceutical Research: It is used in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Chemical Biology: The compound serves as a tool for studying biological pathways and mechanisms due to its unique chemical structure.

    Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and analgesic responses. The exact pathways and targets involved are still under investigation, but the compound’s structure suggests it may interact with G-protein coupled receptors and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(6-methylpyridin-3-yl)oxymethyl]-3-propan-2-yl-1,3-oxazolidin-2-one
  • methyl 5-{[(6-methylpyridin-2-yl)methyl]amino}-3-(oxolane-3-amido)-1-(3-phenylpropyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Uniqueness

Compared to similar compounds, 5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of the pyridine and oxazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14(16-6-4-3-5-7-16)11-22-20(24)19-10-18(26-23-19)13-25-17-9-8-15(2)21-12-17/h3-10,12,14H,11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGXSSSMOSYLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)NCC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.